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For Researchers, Scientists, and Drug Development Professionals

Abstract
I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the

bromodomains of the CREB-binding protein (CBP) and p300. As an acetyl-lysine competitive

inhibitor, it plays a crucial role in modulating protein-protein interactions central to gene

transcription. This technical guide provides an in-depth overview of the discovery, synthesis,

and biological activity of I-CBP112 hydrochloride, tailored for professionals in the field of drug

discovery and development. It includes detailed experimental protocols, quantitative data

summaries, and visualizations of key signaling pathways and workflows to facilitate a

comprehensive understanding of this important chemical probe.

Discovery and Mechanism of Action
I-CBP112 was identified as a selective inhibitor of the CBP/p300 bromodomains,

demonstrating a unique ability to modulate histone acetylation.[1] It acts as a competitive

inhibitor at the acetyl-lysine binding pocket, thereby disrupting the interaction of CBP/p300 with

acetylated histones and other proteins.[2] This inhibition of protein-protein interactions alters

gene expression, leading to various cellular outcomes, including impaired colony formation and

cellular differentiation in leukemic cell lines.[2]

The discovery of I-CBP112 stemmed from the exploration of compounds with a 2,3,4,5-

tetrahydro-1,4-benzoxazepine core, which serves as an N-acetyl-lysine mimetic scaffold. This
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effort led to the development of a class of inhibitors with significant potency and selectivity for

the CBP/p300 bromodomains over other bromodomain families, such as the BET family.

Quantitative Biological Data
The biological activity of I-CBP112 has been characterized by various quantitative measures,

highlighting its potency and selectivity. The following tables summarize the key in vitro and

cellular activity data.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

Target Assay Type Value Reference

CBP Bromodomain Kd 142 nM [3]

p300 Bromodomain Kd 625 nM [3]

CBP Bromodomain Kd 151 nM [4]

p300 Bromodomain Kd 167 nM [4]

CBP Bromodomain IC50 (AlphaScreen) 170 nM [4][5]

p300-mediated H3K18

acetylation
EC50 ~2 µM

CBP-mediated H3K18

acetylation
EC50 ~2 µM

Table 2: Cellular Activity
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Cell Line Assay Effect Concentration Reference

Human and

mouse leukemic

cell lines

Colony

Formation

Substantially

impaired
Not specified [2]

Human and

mouse leukemic

cell lines

Cellular

Differentiation
Induced Not specified [2]

LNCaP (prostate

cancer)
Proliferation

IC50 of 5.5 ± 1.1

μM
5.5 µM [1]

KG1a (acute

myeloid

leukemia)

H3K18

Acetylation
Increased 10 and 20 µM [1]

LNCaP (prostate

cancer)

H3K18

Acetylation
Increased 10 and 20 µM [1]

MDA-MB-231

(breast cancer)

Sensitization to

Doxorubicin
Increased 10 µM [6]

Signaling Pathways and Experimental Workflows
I-CBP112 Mechanism of Action
I-CBP112 competitively binds to the acetyl-lysine binding pocket of the CBP/p300

bromodomain. This prevents the recognition of acetylated lysine residues on histones and

other transcription factors, thereby inhibiting the recruitment of the CBP/p300 acetyltransferase

to chromatin. This leads to a downstream modulation of gene transcription.
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Normal Cellular Process

Inhibition by I-CBP112

Acetylated Histone CBP/p300

Binds to
Bromodomain Gene TranscriptionPromotes

I-CBP112 CBP/p300

Competitively Binds
to Bromodomain Altered Gene

Transcription
Inhibits Promotion

Start: Cancer Cell Culture

Treat cells with I-CBP112
(and vehicle control)

Cell Proliferation Assay
(e.g., MTT, CellTiter-Glo)

Western Blot for
Histone Acetylation

(e.g., H3K18ac)

qRT-PCR for
Target Gene Expression

(e.g., c-Myc)

Data Analysis and
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End: Characterize
I-CBP112 Activity
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Starting Materials
(e.g., substituted phenols

and amino alcohols)

Formation of
2,3,4,5-tetrahydro-1,4-
benzoxazepine core

Introduction of the
3,4-dimethoxyphenyl group

(e.g., Suzuki coupling)

Attachment of the
(S)-1-methyl-3-piperidinyl]methoxy

side chain

Acylation of the
benzoxazepine nitrogen
with propanoyl chloride

I-CBP112 I-CBP112 HydrochlorideHCl treatment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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